(adamantan-1-yl)methyl N-propylcarbamate

Description

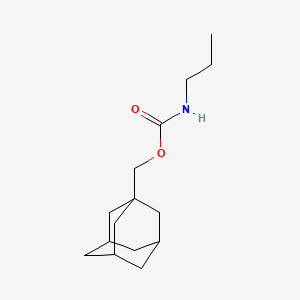

The compound “(adamantan-1-yl)methyl N-propylcarbamate” features a carbamate group (-O(CO)NH-) linked to an adamantane moiety via a methyl bridge, with an N-propyl substituent. Adamantane, a diamondoid hydrocarbon, is renowned for its rigid, lipophilic structure, which enhances membrane permeability and metabolic stability in pharmaceutical agents . Carbamates are widely used in medicinal chemistry due to their hydrolytic stability compared to esters and their ability to participate in hydrogen bonding, influencing bioavailability and target interactions .

Properties

IUPAC Name |

1-adamantylmethyl N-propylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO2/c1-2-3-16-14(17)18-10-15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13H,2-10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXLCXFKDWEQTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)OCC12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (adamantan-1-yl)methyl N-propylcarbamate typically involves the reaction of adamantan-1-ylmethanol with propyl isocyanate. The reaction is usually carried out in the presence of a catalyst such as dibutyltin dilaurate to facilitate the formation of the carbamate linkage. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (Adamantan-1-yl)methyl N-propylcarbamate can undergo oxidation reactions, particularly at the adamantane moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine. Reducing agents such as lithium aluminum hydride are typically used.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbamate nitrogen. Reagents like alkyl halides can be used to introduce various substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Oxidized derivatives of the adamantane moiety.

Reduction: Amines derived from the reduction of the carbamate group.

Substitution: Substituted carbamates with various alkyl or aryl groups.

Scientific Research Applications

Chemistry: (Adamantan-1-yl)methyl N-propylcarbamate is used as a building block in organic synthesis due to its unique structure and reactivity. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and advanced materials.

Biology: In biological research, this compound may be used to study the effects of adamantane derivatives on biological systems. Its stability and lipophilicity make it a candidate for drug delivery systems and as a probe in biochemical assays.

Medicine: The adamantane core is a feature in several antiviral and antiparkinsonian drugs. This compound could be explored for similar therapeutic applications, potentially offering benefits such as enhanced stability and bioavailability.

Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation. It may also find applications in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of (adamantan-1-yl)methyl N-propylcarbamate would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The adamantane moiety may enhance the compound’s ability to cross cell membranes and reach intracellular targets. The carbamate group could participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Structural Comparison with Similar Adamantane Derivatives

Key Structural Features:

Adamantane derivatives often retain the core cage structure but vary in functional groups, influencing their physicochemical and pharmacological profiles.

Key Observations :

- Carbamates vs. Amides: The carbamate group in the target compound offers greater hydrogen-bonding capacity (two acceptors vs.

- Substituent Effects : The N-propyl group may enhance lipophilicity compared to shorter alkyl chains, affecting absorption and distribution .

- Adamantane Positioning: In AM-2201, adamantane is part of a methanone group, conferring high cannabinoid receptor affinity, whereas carbamates may prioritize stability over receptor specificity .

Physicochemical Properties

Comparative Data:

Pharmacological Activity Comparison

Key Findings from Analogous Compounds:

P2X7 Receptor Antagonism :

- N-(Adamantan-1-ylmethyl)-2-chloro-benzamide (AACBA) : Exhibits potent inhibition of human P2X7 (IC₅₀ = 18 nM in calcium flux assays). Activity drops in rat receptors (IC₅₀ = 29 nM), highlighting species-specific interactions .

- Implications for Carbamate : The carbamate’s rigidity and polarity may reduce P2X7 affinity compared to AACBA but improve metabolic stability.

Chemotherapeutic Potential :

- Adamantane-linked oxadiazole-thiones : Demonstrated anticancer activity via vibrational spectroscopic studies (FT-IR, FT-Raman), suggesting adamantane enhances cellular uptake .

- Triazole-thione derivatives : Shown to inhibit tumor proliferation in crystallographic studies, with adamantane contributing to hydrophobic binding pockets .

Cannabinoid Receptor Modulation :

- AM-2201: A synthetic cannabinoid with adamantane, showing high CB1/CB2 affinity. The carbamate’s lack of an indole-methanone group likely eliminates cannabinoid activity .

Biological Activity

The compound (adamantan-1-yl)methyl N-propylcarbamate is a derivative of adamantane, a well-known structure in medicinal chemistry due to its unique properties. This article focuses on the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : CHNO

The adamantane moiety contributes to the compound's lipophilicity and stability, making it suitable for various biological applications. The carbamate group is known for its role in enhancing the pharmacokinetic properties of drugs.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or modulator. Preliminary studies suggest that compounds with similar structures can influence enzyme activities, such as carbonic anhydrases .

- Cell Membrane Interaction : Due to its lipophilic nature, this compound can integrate into lipid bilayers, affecting membrane fluidity and potentially altering the function of membrane proteins .

- Signal Transduction : The compound may play a role in modulating signaling pathways within cells, impacting processes such as gene expression and cellular metabolism.

In Vitro Studies

Research has shown that adamantane derivatives exhibit various biological activities, including antiviral and anticancer properties. For instance, studies have indicated that adamantane compounds can inhibit viral entry by interfering with host cell membranes .

In Vivo Studies

Animal models have been employed to assess the pharmacological effects of this compound. These studies typically focus on:

- Toxicity Assessment : Evaluating the safety profile at varying dosages.

- Efficacy Testing : Investigating potential therapeutic effects against specific diseases.

Case Studies

- Antiviral Activity : A study demonstrated that adamantane derivatives could inhibit influenza viruses by blocking ion channels in viral proteins . This provides a basis for exploring this compound's potential antiviral applications.

- Anticancer Properties : Research into adamantane-based compounds has revealed their ability to induce apoptosis in cancer cells. The structural modifications provided by the adamantane scaffold may enhance the efficacy of these compounds in targeting cancer cells .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.